molecular formula C18H20O3 B12692673 3-(1,3-Benzodioxol-5-ylmethylene)-1,7,7-trimethylbicyclo(2.2.1)heptan-2-one CAS No. 74841-38-6

3-(1,3-Benzodioxol-5-ylmethylene)-1,7,7-trimethylbicyclo(2.2.1)heptan-2-one

Cat. No.: B12692673
CAS No.: 74841-38-6
M. Wt: 284.3 g/mol
InChI Key: OMKMCEVABFYVSE-XYOKQWHBSA-N
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Description

Bicyclo[221]heptan-2-one,3-(1,3-benzodioxol-5-ylmethylene)-1,7,7-trimethyl- is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[2.2.1]heptan-2-one,3-(1,3-benzodioxol-5-ylmethylene)-1,7,7-trimethyl- typically involves a multi-step process. One common method includes the Diels-Alder reaction, which is a [4+2] cycloaddition reaction. This reaction is often catalyzed by organocatalysts under mild conditions to achieve high enantioselectivity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]heptan-2-one,3-(1,3-benzodioxol-5-ylmethylene)-1,7,7-trimethyl- undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzodioxol moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.

Scientific Research Applications

Bicyclo[2.2.1]heptan-2-one,3-(1,3-benzodioxol-5-ylmethylene)-1,7,7-trimethyl- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which Bicyclo[2.2.1]heptan-2-one,3-(1,3-benzodioxol-5-ylmethylene)-1,7,7-trimethyl- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo[2.2.1]heptan-2-one,3-(1,3-benzodioxol-5-ylmethylene)-1,7,7-trimethyl- is unique due to its specific structural features, which confer distinct chemical and biological properties. Its bicyclic framework combined with the benzodioxol moiety makes it a versatile compound for various applications.

Properties

CAS No.

74841-38-6

Molecular Formula

C18H20O3

Molecular Weight

284.3 g/mol

IUPAC Name

(3E)-3-(1,3-benzodioxol-5-ylmethylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one

InChI

InChI=1S/C18H20O3/c1-17(2)13-6-7-18(17,3)16(19)12(13)8-11-4-5-14-15(9-11)21-10-20-14/h4-5,8-9,13H,6-7,10H2,1-3H3/b12-8+

InChI Key

OMKMCEVABFYVSE-XYOKQWHBSA-N

Isomeric SMILES

CC1(C\2CCC1(C(=O)/C2=C/C3=CC4=C(C=C3)OCO4)C)C

Canonical SMILES

CC1(C2CCC1(C(=O)C2=CC3=CC4=C(C=C3)OCO4)C)C

Origin of Product

United States

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